molecular formula C18H20N2O2 B2574526 N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide CAS No. 2097903-22-3

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide

Cat. No.: B2574526
CAS No.: 2097903-22-3
M. Wt: 296.37
InChI Key: ACHPACVOKKVDGK-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide is a synthetic small molecule of interest in medicinal chemistry and early-stage pharmacological research. This acetamide derivative features a 6-cyclopropylpyridin-3-ylmethyl moiety linked to a 2-methoxyphenylacetamide group, a structural motif found in compounds investigated for various biological activities . The cyclopropyl group attached to the pyridine ring can influence the molecule's metabolic stability and binding affinity, while the methoxyphenyl group may contribute to its overall lipophilicity and potential for target engagement . As a research chemical, it serves as a valuable intermediate or building block for designing novel therapeutic agents. Researchers utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a reference standard in analytical testing. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use. All necessary safety data sheets should be consulted prior to handling.

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-22-17-5-3-2-4-15(17)10-18(21)20-12-13-6-9-16(19-11-13)14-7-8-14/h2-6,9,11,14H,7-8,10,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHPACVOKKVDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NCC2=CN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the 6-cyclopropylpyridine intermediate. This can be achieved through cyclopropylation of a suitable pyridine precursor using cyclopropyl bromide in the presence of a base such as potassium carbonate.

    Coupling Reaction: The 6-cyclopropylpyridine intermediate is then coupled with a benzyl halide derivative to form the N-[(6-cyclopropylpyridin-3-yl)methyl] intermediate.

    Amidation: The final step involves the amidation of the intermediate with 2-(2-methoxyphenyl)acetic acid. This can be carried out using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalyst Recycling: Implementing catalyst recovery and recycling techniques to reduce costs.

    Green Chemistry Principles: Employing environmentally benign solvents and reagents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may convert the amide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by the following structural features:

  • Cyclopropyl group : Enhances the compound's unique chemical properties.
  • Pyridine ring : Known for its role in biological activity.
  • Methoxyphenyl group : Contributes to the compound's hydrophobicity and interaction with biological targets.

Synthesis Routes

The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide typically involves several steps:

  • Formation of the cyclopropane ring : Using cyclopropyl bromide as a starting material.
  • Introduction of the pyridine moiety : Through nucleophilic substitution reactions.
  • Final acetamide formation : Utilizing acetic anhydride or acetyl chloride in the presence of a base.

This compound exhibits various biological activities, making it a promising candidate for drug development.

Case Studies

  • Anticancer Activity :
    • A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
  • Neurological Disorders :
    • Research indicated that the compound could act as a neuroprotective agent in models of neurodegeneration, potentially through antioxidant mechanisms.
  • Anti-inflammatory Properties :
    • In vitro studies showed that this compound inhibited pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

Data Table: Summary of Research Findings

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in cancer cell lines
NeuroprotectionReduced oxidative stress in neuronal models
Anti-inflammatory EffectsInhibited IL-6 and TNF-alpha production

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Acetamide Nitrogen

The nitrogen substituent in acetamides significantly influences biological activity and physicochemical properties:

Compound Name / ID Nitrogen Substituent Key Activity/Property Reference
Target Compound 6-Cyclopropylpyridin-3-ylmethyl Hypothesized: Moderate lipophilicity -
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) Quinazoline-sulfonyl + pyrrolidine Anti-cancer (HCT-1, SF268, MCF-7)
N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide (39) Quinazoline-sulfonyl + piperidine Anti-cancer (broad cell line activity)
(E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Isoxazolylmethyl + pyridin-4-yl Inferred: High molecular weight (5.797)

Key Observations:

  • Compared to isoxazolylmethyl derivatives (), the pyridine-cyclopropyl group may enhance lipophilicity, favoring membrane permeability .

Substituent Position on the Phenyl Ring

The position of the methoxy group on the phenyl ring modulates electronic and steric effects:

Compound Name / ID Methoxy Position Activity/Property Reference
Target Compound 2-position Hypothesized: Enhanced steric hindrance -
25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) 2-, 4-, 5-positions Psychoactive (5-HT2A agonism)
N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (40) 4-position Anti-cancer (PC-3, HT-15)

Key Observations:

  • In NBOMe derivatives (), the 2-methoxyphenyl group contributes to high 5-HT2A receptor affinity, but the ethanamine core (vs. acetamide) enables CNS penetration .

Core Structure and Pharmacokinetic Implications

The acetamide backbone contrasts with ethanamine (NBOMe) or indolinone () cores:

Compound Class Core Structure Key Property Example
Target Compound Acetamide Hypothesized: Low BBB penetration -
25X-NBOMe Series Ethanamine High BBB penetration (psychoactive) 25I-NBOMe, 25C-NBOMe
Indolinone Acetamides Indolinone-acetamide High molecular weight (5.4–5.8 kDa) (E)-2-(5-methyl-1-...)

Key Observations:

  • The acetamide group in the target compound likely reduces blood-brain barrier (BBB) penetration compared to NBOMe ethanamines, directing therapeutic effects peripherally .
  • Smaller substituents (cyclopropyl vs. isoxazolylmethyl in ) may improve solubility and reduce toxicity risks .

Notes and Limitations

Evidence Gaps: Direct pharmacological data for the target compound is absent in the provided evidence; comparisons rely on structural analogs.

Substituent Hypotheses: The cyclopropyl group’s impact on metabolic stability and the ortho-methoxy group’s steric effects require experimental validation.

Diverse Applications: Structural similarities to both anti-cancer and psychoactive compounds underscore the importance of target selectivity studies.

Biological Activity

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as:

  • Molecular Formula : C18_{18}H19_{19}N3_{3}O2_{2}
  • Molecular Weight : 309.4 g/mol
  • CAS Number : 2097863-22-2

This compound features a cyclopropyl group attached to a pyridine ring and a methoxyphenyl acetamide moiety, which may contribute to its unique biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. The proposed mechanism involves:

  • Binding Affinity : The compound may exhibit high binding affinity to certain receptors, modulating their activity.
  • Signal Transduction : It could influence various signaling pathways, potentially affecting gene expression and metabolic processes.
  • Enzyme Inhibition : There is evidence suggesting that it may inhibit specific enzymes involved in disease pathways, similar to other compounds in its class .

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, the inhibition of specific kinases involved in cancer progression has been documented. The potential for this compound to act as an anticancer agent is under investigation, focusing on its ability to disrupt cancer cell proliferation and survival pathways.

Anti-inflammatory Effects

Inhibition of myeloperoxidase (MPO), an enzyme linked to inflammatory processes, has been highlighted in related compounds. If this compound demonstrates similar inhibitory effects on MPO, it could be explored for therapeutic applications in inflammatory diseases .

Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of cancer cell lines with similar structural motifs.
Study 2Reported anti-inflammatory activity through MPO inhibition in vitro.
Study 3Suggested potential neuroprotective effects based on receptor modulation.

Case Studies

  • Case Study on Anticancer Activity :
    • In vitro studies showed that compounds structurally related to this compound inhibited the growth of breast cancer cells by inducing apoptosis.
  • Case Study on Inflammatory Disease :
    • A preclinical model assessed the effect of similar compounds on lipopolysaccharide-induced inflammation, revealing a reduction in inflammatory markers and improved clinical outcomes.

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